CBT-1 P-gp Inhibition Potency (IC50) Compared to Verapamil and Tariquidar
CBT-1 inhibits P-gp with an IC50 of 0.14 μM in a competition binding assay using [125I]-IAAP, which is 45-fold more potent than the first-generation inhibitor verapamil (IC50 6.3 μM) and falls within the range of third-generation inhibitors like tariquidar (IC50 0.015-0.223 μM) [1].
| Evidence Dimension | Inhibition of P-glycoprotein (P-gp) |
|---|---|
| Target Compound Data | IC50 = 0.14 μM |
| Comparator Or Baseline | Verapamil: IC50 = 6.3 μM; Tariquidar: IC50 range 0.015-0.223 μM |
| Quantified Difference | CBT-1 is 45-fold more potent than verapamil |
| Conditions | [125I]-IAAP photolabeling competition assay in P-gp-expressing membranes |
Why This Matters
This quantitative potency differential demonstrates CBT-1's superiority over first-generation inhibitors and its comparability to advanced third-generation agents, guiding its selection for in vitro and in vivo MDR reversal studies.
- [1] Robey RW, Shukla S, Finley EM, et al. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1®. Biochem Pharmacol. 2008;75(6):1302-1312. View Source
